Tfmsapas

Vue d'ensemble

Description

Tfmsapas, also known as pentafluoromethanesulfonyl azide, is a chemical compound with the molecular formula C9H11F3N2O7S2 and a molecular weight of 380.3 g/mol. This compound is used in various scientific experiments as a reagent due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoromethanesulfonyl azide typically involves the reaction of pentafluoromethanesulfonyl chloride with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition of the azide.

Industrial Production Methods

Industrial production of pentafluoromethanesulfonyl azide follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and solvents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Pentafluoromethanesulfonyl azide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonyl derivatives.

Reduction: Reduction reactions can convert it into amines or other nitrogen-containing compounds.

Substitution: It participates in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with pentafluoromethanesulfonyl azide include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from reactions involving pentafluoromethanesulfonyl azide include sulfonyl derivatives, amines, and various substituted azides. These products are valuable intermediates in organic synthesis and pharmaceutical research .

Applications De Recherche Scientifique

Pentafluoromethanesulfonyl azide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl and azide derivatives.

Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of pentafluoromethanesulfonyl azide involves its ability to act as a source of the azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions to form triazoles, which are important in medicinal chemistry. The compound can also interact with nucleophiles to form substituted products, making it a versatile reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to pentafluoromethanesulfonyl azide include:

Methanesulfonyl azide: A simpler analog with similar reactivity but different physical properties.

Trifluoromethanesulfonyl azide: Another fluorinated sulfonyl azide with comparable chemical behavior.

Benzenesulfonyl azide: A structurally different sulfonyl azide with distinct reactivity patterns

Uniqueness

Pentafluoromethanesulfonyl azide is unique due to its high fluorine content, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds and materials with specialized applications .

Propriétés

IUPAC Name |

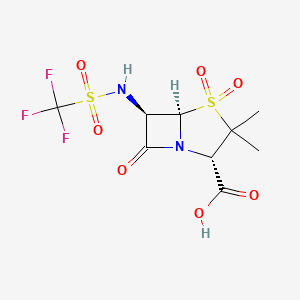

(2S,5R,6R)-3,3-dimethyl-4,4,7-trioxo-6-(trifluoromethylsulfonylamino)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O7S2/c1-8(2)4(7(16)17)14-5(15)3(6(14)22(8,18)19)13-23(20,21)9(10,11)12/h3-4,6,13H,1-2H3,(H,16,17)/t3-,4+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYKOVWZXOFQAA-ALEPSDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)C(C2=O)NS(=O)(=O)C(F)(F)F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)NS(=O)(=O)C(F)(F)F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003100 | |

| Record name | 3,3-Dimethyl-4,4,7-trioxo-6-[(trifluoromethanesulfonyl)amino]-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83053-95-6 | |

| Record name | 6-beta-(Trifluoromethanesulfonyl)amido-penicillanic acid sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083053956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-4,4,7-trioxo-6-[(trifluoromethanesulfonyl)amino]-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.